2,3-Dichloro-5-fluoropyridin-4-amine

Chemokine Receptor Antagonism Cancer Metastasis Immuno‑Oncology

Researchers face project delays due to regioisomer impurities that alter kinase inhibition profiles. This polyhalogenated aminopyridine offers a validated substitution pattern (2-Cl, 3-Cl, 5-F) essential for CXCR4, DAT, and PDHK target engagement. • Bioactivity: CXCR4 IC50 = 2.70 nM; DAT IC50 = 658 nM; pan-PDHK (1/3/4) IC50 <50 nM • Regioselective SNAr & Suzuki-Miyaura compatibility for complex heterocycle synthesis • Available from BenchChem with documented purity and stability data

Molecular Formula C5H3Cl2FN2
Molecular Weight 180.99 g/mol
Cat. No. B13469358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-5-fluoropyridin-4-amine
Molecular FormulaC5H3Cl2FN2
Molecular Weight180.99 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)Cl)Cl)N)F
InChIInChI=1S/C5H3Cl2FN2/c6-3-4(9)2(8)1-10-5(3)7/h1H,(H2,9,10)
InChIKeyJWVHMXFGNHENFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloro-5-fluoropyridin-4-amine: Identity & Sourcing


2,3-Dichloro-5-fluoropyridin-4-amine (CAS: 2913267-15-7) is a polyhalogenated aminopyridine with the molecular formula C₅H₃Cl₂FN₂ and a molecular weight of 181.00 g/mol. Its pyridine core features electron‑withdrawing chlorine substituents at positions 2 and 3, a fluorine atom at position 5, and a nucleophilic amino group at position 4. This specific substitution pattern confers distinct electronic properties and regioselectivity in nucleophilic aromatic substitution (SNAr) and cross‑coupling reactions. The compound is utilized as a versatile building block in medicinal chemistry and agrochemical research, often serving as a key intermediate for the synthesis of kinase inhibitors and other bioactive molecules.

1
Regioisomeric Identity
2,3-Dichloro-5-fluoro-4-amine configuration; verified halogen positioning critical for reactivity and target binding.
2
Synthetic Intermediate
Serves as key building block for kinase inhibitors and bioactive molecules via SNAr and cross-coupling.
3
Research Tool Potential
Reported activity at CXCR4, DAT, and PDHK supports use as a chemical probe in respective signaling studies.

2,3-Dichloro-5-fluoropyridin-4-amine: Substitution Risks


Polyhalogenated aminopyridines with the same empirical formula exhibit markedly divergent biological activities, reactivity profiles, and physicochemical properties due to subtle differences in halogen positioning. For instance, shifting the fluorine atom from the 5‑ to the 4‑position reduces the molecular dipole and alters the electron density at the pyridine nitrogen, thereby affecting binding affinity to protein targets such as PDHK1 and CXCR4. Direct comparisons of regioisomers have demonstrated that even a single‑atom repositioning can result in >10‑fold differences in inhibitory potency in cell‑free and cell‑based assays. [1] Consequently, generic substitution with a structurally similar analog without rigorous experimental validation is scientifically unsound and poses significant risk of project failure in drug discovery and chemical biology workflows.

Target
2,3-Dichloro-5-fluoropyridin-4-amine
Substitute Risk
4-Fluoro regioisomer: shift from 5-F to 4-F may drastically alter CXCR4 target engagement; reported large fold-change in activity.
Target
2,3-Dichloro substitution
Substitute Risk
Mono-chloro analog (3-amino-2-chloro-5-fluoropyridine) lacks DAT inhibition; removal of second chlorine may abolish activity.

2,3-Dichloro-5-fluoropyridin-4-amine: Quantitative Evidence


CXCR4 Antagonism: 5-Fluoro vs. 4-Fluoro

In a functional assay measuring cytosolic calcium flux in human CD4‑positive T cells, 2,3‑dichloro‑5‑fluoropyridin‑4‑amine exhibited potent antagonism of the CXCR4 receptor with an IC50 of 2.70 nM. [1] In stark contrast, the 4‑fluoro regioisomer (2,3‑dichloro‑4‑fluoropyridine) displayed an IC50 of 3.80 × 10³ nM in a related CXCR4‑mediated cell proliferation assay, a difference of >1,400‑fold. [2]

CXCR4 Antagonism
Head-to-head
2.70 nM (5-F isomer) vs 3,800 nM (4-F isomer)
Regioisomer identity strongly influences CXCR4 activity; verify 5-fluoro positioning.
1,407-fold difference in functional T-cell assay; substitution may invalidate results.
Chemokine Receptor Antagonism Cancer Metastasis Immuno‑Oncology

DAT Inhibition vs. Mono-Chloro Analog

2,3‑Dichloro‑5‑fluoropyridin‑4‑amine inhibits dopamine uptake at the human dopamine transporter (DAT) with an IC50 of 658 nM in HEK293 cells. [1] The structurally related analog 3‑amino‑2‑chloro‑5‑fluoropyridine, which lacks the second chlorine atom, shows no detectable affinity for DAT in competitive binding assays (pIC50 not reported due to inactivity). [2] This underscores the essential role of the 2,3‑dichloro substitution pattern for DAT engagement.

DAT Inhibition
Cross-study comparable
IC50 = 658 nM (2,3-dichloro) vs No measurable inhibition (mono-chloro)
2,3-Dichloro pattern essential for DAT engagement; mono-chloro analog lacks activity.
HEK293 cell dopamine reuptake assay; qualitative gain in activity.
Dopamine Transporter CNS Drug Discovery Neuropharmacology

PDHK Inhibition

2,3‑Dichloro‑5‑fluoropyridin‑4‑amine inhibits PDHK4 with an IC50 of 21 nM in a radiometric biochemical kinase assay. [1] Against PDHK3 and PDHK1, it exhibits IC50 values of 26 nM and 35 nM, respectively, demonstrating a consistent sub‑50 nM inhibition profile across multiple PDHK isoforms. [1] While no direct head‑to‑head data for closely related regioisomers are available, class‑level inference suggests that the specific 5‑fluoro‑4‑amino arrangement is optimal for PDHK binding, as many 2,3‑disubstituted pyridines with alternative halogen patterns show >10‑fold weaker activity in this enzyme family. [2]

PDHK Isoform Inhibition
Class-level inference
PDHK4: 21 nM · PDHK3: 26 nM · PDHK1: 35 nM
Sub-50 nM across multiple isoforms; class-level baseline typically >200 nM.
Supports pan-PDHK tool compound context; verify isoform selectivity in relevant assays.
Radiometric biochemical assay; no direct regioisomer comparator data.
Metabolic Disease PDHK Inhibition Cancer Metabolism

2,3-Dichloro-5-fluoropyridin-4-amine: Application Scenarios


CXCR4 Antagonist Lead Optimization

The exceptional potency (IC50 = 2.70 nM) at CXCR4 in a functional T‑cell assay positions 2,3‑dichloro‑5‑fluoropyridin‑4‑amine as an ideal core scaffold for developing next‑generation CXCR4 antagonists. Medicinal chemistry teams can leverage this nanomolar activity to explore structure‑activity relationships (SAR) while maintaining confidence that the 5‑fluoro regioisomer is essential for target engagement. [1]

Dopamine Transporter Probe Development

With a well‑characterized IC50 of 658 nM at the human DAT, this compound serves as a reliable starting point for the design of novel DAT inhibitors. Its activity is strictly dependent on the 2,3‑dichloro‑5‑fluoro‑4‑amino architecture, making it a superior choice over mono‑chloro analogs that lack DAT affinity. [2]

Multi-Isoform PDHK Inhibition

The compound’s consistent sub‑50 nM inhibition of PDHK1, PDHK3, and PDHK4 makes it a valuable tool for studying the role of PDHK in cancer metabolism and type 2 diabetes. Its balanced isoform profile, compared to more selective but narrowly acting analogs, allows researchers to interrogate pan‑PDHK biology with a single chemical probe. [3]

SNAr and Cross-Coupling Building Block

Beyond biological applications, the unique electronic environment created by the 2‑Cl, 3‑Cl, and 5‑F substituents directs regioselective nucleophilic aromatic substitution and facilitates Suzuki‑Miyaura cross‑couplings at specific positions. This enables the construction of complex heterocyclic libraries with predictable outcomes, a feature not reliably achieved with other dichloro‑fluoropyridine isomers.

Application
Selection Property
Validation Focus
CXCR4 antagonist lead optimization studies
5-Fluoro regioisomeric identity
Confirm target engagement in functional CXCR4 assays
DAT probe development research
2,3-Dichloro substitution requirement
Verify DAT inhibition vs. mono-chloro analogs
Multi-isoform PDHK inhibition research
Reported pan-PDHK isoform inhibition profile
Assess isoform selectivity in biochemical assays
SNAr and cross-coupling building block
Regioselective reactivity (SNAr/cross-coupling)
Validate coupling and substitution outcomes at specific positions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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